

# A Technical Guide to the Spectroscopic Analysis of 2-Benzylxybenzyl Alcohol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Benzylxybenzyl alcohol

Cat. No.: B1265460

[Get Quote](#)

This technical guide provides a detailed overview of the spectroscopic data for **2-Benzylxybenzyl alcohol** (CAS No. 3381-87-1), a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

## Chemical Structure

Systematic Name: (2-(Benzylxy)phenyl)methanol Molecular Formula: C<sub>14</sub>H<sub>14</sub>O<sub>2</sub> Molecular Weight: 214.26 g/mol

## Spectroscopic Data

While comprehensive experimental spectra for **2-Benzylxybenzyl alcohol** are not widely available in public databases, this guide presents the accessible mass spectrometry data alongside predicted NMR and IR data based on its known structure and spectroscopic principles.

Mass spectrometry of **2-Benzylxybenzyl alcohol** provides key information about its molecular weight and fragmentation pattern, aiding in its identification.

Table 1: Mass Spectrometry Data for **2-Benzylxybenzyl Alcohol**

| m/z | Interpretation                                |
|-----|-----------------------------------------------|
| 108 | Molecular Ion Peak of Benzyl Alcohol Fragment |
| 91  | Tropylium Ion ( $[C_7H_7]^+$ ) - Base Peak    |
| 77  | Phenyl Cation ( $[C_6H_5]^+$ )                |

Note: The full experimental mass spectrum for **2-Benzylxybenzyl alcohol** is not readily available. The data presented is based on common fragmentation patterns of similar aromatic alcohols. The mass spectrum of benzyl alcohol, a related compound, shows a molecular ion at m/z = 108, with fragmentation yielding a prominent peak at m/z = 91 (tropylium ion) and another at m/z = 77 (phenyl cation) from the loss of the  $CH_2OH$  group. For **2-benzylxybenzyl alcohol**, a significant fragmentation pathway would involve the cleavage of the benzyl ether bond.

Experimental NMR data for **2-Benzylxybenzyl alcohol** is not publicly available. The following tables provide predicted  $^1H$  and  $^{13}C$  NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds and established chemical shift theory.

Table 2: Predicted  $^1H$  NMR Spectroscopic Data for **2-Benzylxybenzyl Alcohol**

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity    | Integration | Assignment                                       |
|------------------------------------|-----------------|-------------|--------------------------------------------------|
| ~7.45 - 7.25                       | Multiplet       | 9H          | Aromatic Protons<br>( $C_6H_5-$ and $-C_6H_4-$ ) |
| ~5.10                              | Singlet         | 2H          | Benzylic Protons ( $-O-CH_2-Ph$ )                |
| ~4.70                              | Singlet         | 2H          | Benzylic Protons ( $-CH_2-OH$ )                  |
| ~2.50                              | Singlet (broad) | 1H          | Hydroxyl Proton ( $-OH$ )                        |

Table 3: Predicted  $^{13}C$  NMR Spectroscopic Data for **2-Benzylxybenzyl Alcohol**

| Chemical Shift ( $\delta$ ) ppm | Assignment                                        |
|---------------------------------|---------------------------------------------------|
| ~156.0                          | C-O (Aromatic)                                    |
| ~137.0                          | Quaternary Carbon (Aromatic, C-CH <sub>2</sub> O) |
| ~130.0 - 127.0                  | CH (Aromatic)                                     |
| ~70.0                           | Benzylidic Carbon (-O-CH <sub>2</sub> -Ph)        |
| ~62.0                           | Benzylidic Carbon (-CH <sub>2</sub> -OH)          |

An experimental IR spectrum for **2-Benzylxybenzyl alcohol** is not readily available. The expected characteristic absorption bands are listed below, based on the functional groups present in the molecule.

Table 4: Expected Infrared (IR) Absorption Bands for **2-Benzylxybenzyl Alcohol**

| Wavenumber (cm <sup>-1</sup> ) | Vibration   | Functional Group  |
|--------------------------------|-------------|-------------------|
| 3550 - 3200 (broad)            | O-H Stretch | Alcohol           |
| 3100 - 3000                    | C-H Stretch | Aromatic          |
| 2950 - 2850                    | C-H Stretch | Aliphatic         |
| 1600, 1495, 1450               | C=C Stretch | Aromatic Ring     |
| 1250 - 1000                    | C-O Stretch | Ether and Alcohol |

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

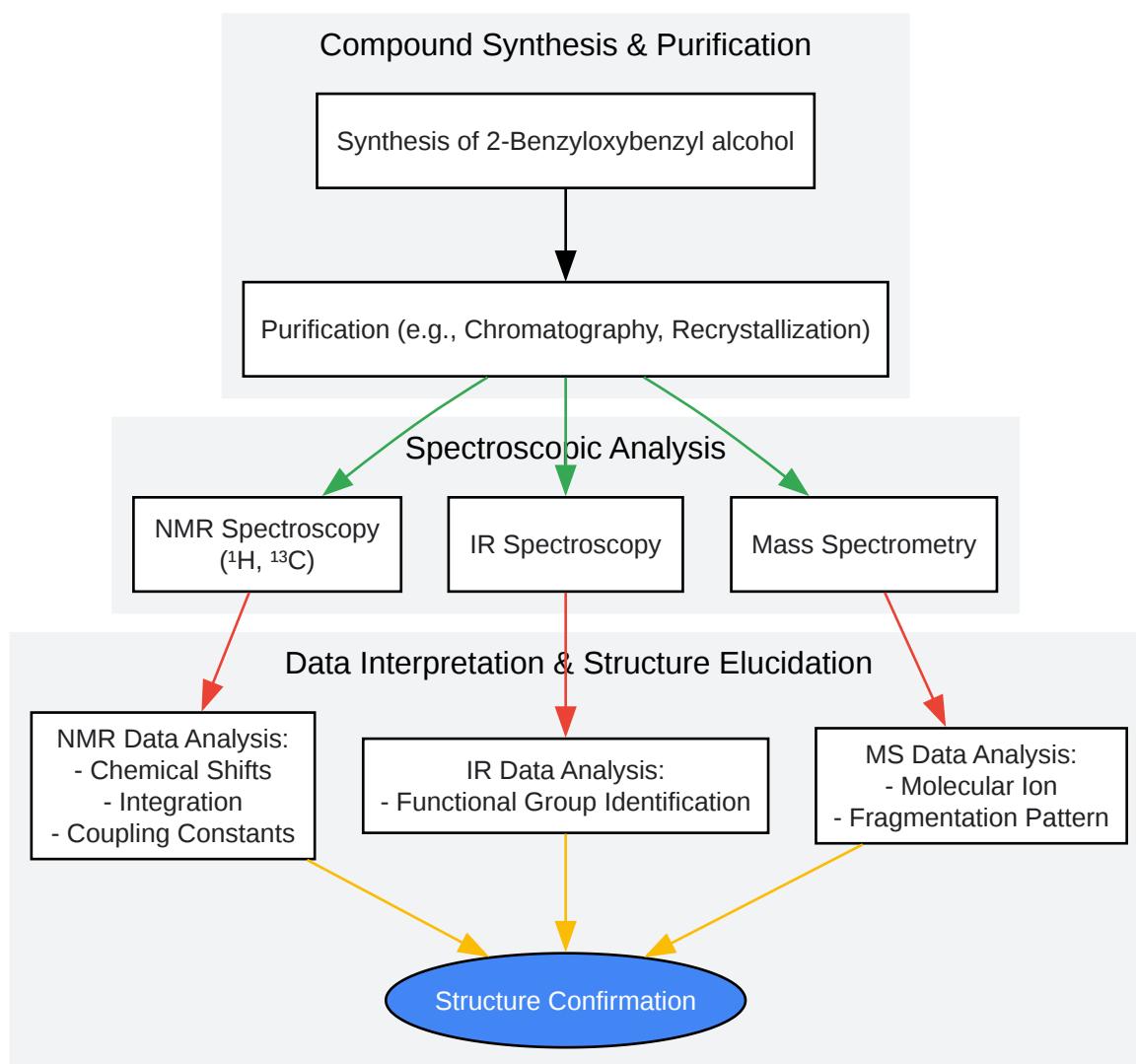
## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Benzylxybenzyl alcohol** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters include a  $90^\circ$  pulse, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Typical parameters include a  $30^\circ$  pulse, a spectral width of 0 to 220 ppm, and a larger number of scans due to the low natural abundance of  $^{13}\text{C}$ . A relaxation delay of 2-5 seconds is recommended.
- Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
  - Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
  - Place the sample in the beam path and record the sample spectrum.


- Typically, spectra are collected over a range of 4000 to 400  $\text{cm}^{-1}$ .
- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. For a relatively non-volatile compound like **2-Benzylbenzyl alcohol**, techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a liquid chromatograph, or direct insertion probe with Electron Ionization (EI) can be used.
- Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements (e.g., Time-of-Flight (TOF), Quadrupole, or Ion Trap).
- Data Acquisition:
  - Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.
  - The mass-to-charge ratio ( $\text{m/z}$ ) of the ions is recorded.
- Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and deduce the fragmentation pattern, which can provide structural information.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like **2-Benzylbenzyl alcohol**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **2-Benzylbenzyl alcohol**.

- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 2-Benzylbenzyl Alcohol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265460#spectroscopic-data-of-2-benzylbenzyl-alcohol-nmr-ir-ms>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)